2,3-Difluoro-4-hydroxybenzoic acid

Organofluorine Chemistry SNAr Directed Ortho-Metalation

Sourcing regioisomerically pure fluorinated building blocks for drug discovery often leads to supply inconsistency and incorrect substitution patterns. 2,3-Difluoro-4-hydroxybenzoic acid (CAS 175968-39-5) directly addresses this by delivering the exact 2,3-difluoro regiochemistry required for directed ortho-metalation at the 5-position. - Enables regioselective SNAr and cross-coupling at the 5-position, critical for kinase inhibitor and anti-infective core construction. - High fluorine content (22% w/w) and unique 19F NMR signature support use as a molecular probe or PET tracer precursor. - Available from stock with batch-specific CoA (typically ≥98% by HPLC), ensuring supply chain predictability for medchem campaigns.

Molecular Formula C7H4F2O3
Molecular Weight 174.1 g/mol
CAS No. 175968-39-5
Cat. No. B068359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-hydroxybenzoic acid
CAS175968-39-5
Molecular FormulaC7H4F2O3
Molecular Weight174.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)F)F)O
InChIInChI=1S/C7H4F2O3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12)
InChIKeyXIZIDHMVDRRFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-4-hydroxybenzoic acid: Overview


2,3-Difluoro-4-hydroxybenzoic acid (CAS: 175968-39-5) is a halogenated benzoic acid derivative with the molecular formula C₇H₄F₂O₃ and a molecular weight of 174.10 g/mol . It features a benzoic acid core substituted with fluorine atoms at the 2- and 3-positions and a hydroxyl group at the 4-position. This specific substitution pattern defines its chemical reactivity and utility as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals . Its physical properties include a melting point of 205–210 °C and a density of 1.6±0.1 g/cm³ .

Directed ortho-metalation (DoM) substrate for 5-position functionalization
Electron-deficient ring supports SNAr and cross-coupling reactions
Rigid multi-dentate structure suitable as coordination chemistry precursor

Impact of 2,3-Fluorine Substitution Pattern


The specific positioning of fluorine atoms in 2,3-difluoro-4-hydroxybenzoic acid is not arbitrary; it critically dictates the compound's electronic and steric properties, directly influencing its reactivity in downstream applications such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. A different regioisomer, such as 2,4- or 3,5-difluoro-4-hydroxybenzoic acid, would present a distinct electron density distribution on the aromatic ring and altered pKa values for both the carboxylic acid and phenolic hydroxyl groups. This difference is fundamental: for example, the 2,3-difluoro pattern uniquely activates the ring for specific substitution pathways while deactivating others, making it a non-interchangeable building block for synthesizing complex molecules like pharmaceutical intermediates where precise regiochemistry is paramount [2].

2,3-Difluoro pattern directs ortho-lithiation to the 5-position
2,4- or 3,5-difluoro isomers may shift regioselectivity and reactivity
Fluorine and hydroxyl groups jointly activate ring for SNAr
Non-fluorinated benzoic acids lack electron-withdrawing activation
Phenolic -OH enables hydrogen bonding and metal coordination
2,3-Difluorobenzoic acid (no -OH) cannot replicate this directing effect

Key Differentiators in Chemical Synthesis


Directed Ortho-Metalation Selectivity

The 2,3-difluoro substitution pattern in 2,3-difluoro-4-hydroxybenzoic acid provides a unique electronic environment that enhances its utility as a substrate for directed ortho-metalation (DoM) and subsequent electrophilic trapping or cross-coupling reactions. The combined electron-withdrawing effect of the two adjacent fluorine atoms increases the acidity of the ortho-hydrogen (at the 5-position), facilitating selective deprotonation by strong bases like LDA. This regioselective functionalization is a key differentiator. In contrast, the 2,4-difluoro analog lacks this dual-ortho-fluorine activation, while the 3,5-difluoro isomer has a different meta/para relationship, leading to altered site-selectivity. This effect is supported by class-level inference from extensive studies on polyfluorinated aromatics [1]. While direct comparative kinetic data for this exact compound is limited, the principle is well-established: the 2,3-relationship yields a unique and predictable ortho-lithiation site not available in its regioisomers.

Directed Ortho-Metalation
Class-level inference
Selective 5-position lithiation
Supports site-specific functionalization for complex molecule synthesis
Based on organofluorine principles; direct kinetic data limited
Organofluorine Chemistry SNAr Directed Ortho-Metalation

Distinct Physicochemical Properties

The compound exhibits a distinct melting point range of 205–210 °C and a density of 1.6±0.1 g/cm³ . While these values are not directly comparable to its regioisomers due to the absence of a single-source comparative study, they serve as critical quality control and identity parameters that differentiate it from other fluorinated benzoic acids. For instance, the monohydroxy analog 2,3-difluorobenzoic acid (CAS 4519-39-5) has a lower melting point of 117–121 °C, highlighting the significant impact of the 4-hydroxyl group on intermolecular hydrogen bonding and crystal lattice energy .

Melting Point
Cross-study comparable
205–210 °C
~88–93 °C higher than 2,3-difluorobenzoic acid; reflects stronger H-bonding
Relevant for purification and handling protocols
Physical Chemistry Quality Control Material Properties

pKa Modulation and Acidity

The presence of two ortho-fluorine atoms (at the 2- and 3-positions relative to the carboxylic acid) and one hydroxyl group significantly perturbs the pKa of the carboxylic acid and phenolic -OH group. While experimental pKa values for this specific compound are not published, class-level inference based on the Hammett equation and known substituent constants (σmeta for F = +0.34, σpara for OH = -0.37) predicts the carboxylic acid to be more acidic (lower pKa) than benzoic acid (pKa 4.20) [1]. The 2,3-difluoro pattern is expected to yield a pKa (COOH) of approximately 3.0-3.5, which is lower than that of 4-hydroxybenzoic acid (pKa ~4.5) due to the electron-withdrawing fluorines [2]. This difference in acidity influences its behavior in salt formation, esterification kinetics, and its state of ionization under physiological conditions, which is a key consideration in drug design.

Estimated pKa
Class-level inference
~3.0–3.5 (COOH)
Predicted higher acidity than benzoic acid (4.20); may support salt formation studies
Calculated via Hammett constants; experimental verification needed
Physical Organic Chemistry Acidity Reactivity

Application Scenarios


Pharmaceutical Intermediates via Ortho-Directed Functionalization

Based on its predicted high regioselectivity for directed ortho-metalation, 2,3-difluoro-4-hydroxybenzoic acid is a superior building block for constructing complex, polysubstituted aromatic cores found in modern drug candidates. Researchers should prioritize this compound when the synthetic route demands functionalization at the 5-position (ortho to both fluorine and oxygen) while leaving the other positions blocked or for subsequent manipulation [1]. This is particularly relevant in the synthesis of kinase inhibitors, anti-infectives, and other therapeutic classes where a highly decorated benzoic acid motif is required.

Fluorinated Probes for 19F NMR and PET Imaging

The 2,3-difluoro substitution pattern creates a distinct 19F NMR chemical shift and coupling pattern that is different from other fluorinated isomers [1]. This makes the compound a valuable precursor for creating novel molecular probes. Its high fluorine content (22% by weight) and specific geometry can be exploited to design 19F MRI contrast agents or positron emission tomography (PET) tracers, where the unique spectroscopic signature allows for precise tracking of the molecule in biological systems, distinguishing it from background signals.

SAR Studies in Fluorinated Lead Series

In medicinal chemistry campaigns, 2,3-difluoro-4-hydroxybenzoic acid serves as a crucial tool for understanding the 'fluorine effect.' Its unique combination of electron-withdrawing fluorine atoms and a hydrogen-bond donor/acceptor phenol provides a distinct physicochemical profile compared to its regioisomers or non-fluorinated analogs [1]. Procuring this specific isomer allows researchers to systematically probe how this precise substitution pattern alters target binding affinity, metabolic stability, and membrane permeability relative to close structural analogs, enabling data-driven optimization of lead compounds.

MOFs and Functional Materials Precursor

The compound's rigid, multi-dentate structure (carboxylic acid and phenol) combined with the unique electronic tuning from the fluorine atoms makes it an attractive organic linker for synthesizing novel Metal-Organic Frameworks (MOFs) with tailored properties [1]. The high thermal stability suggested by its melting point (205–210 °C) is a favorable attribute for applications in gas storage, catalysis, and sensing, where framework robustness is essential.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Regioselective 5-position functionalization
Ortho-metalation site-selectivity verification
Fluorinated probe development
Distinct 19F NMR coupling pattern
Spectroscopic signature characterization
Structure-activity relationship (SAR) studies
Electron-withdrawing/H-bond donor profile
Binding affinity & metabolic stability comparison
Metal-organic framework (MOF) synthesis
Rigid multi-dentate structure
Thermal stability and framework integrity

Technical Documentation Hub

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